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Cyclo(histidylhistidyl)

Cat. No.: B1197988
CAS No.: 6858-59-9
M. Wt: 274.28 g/mol
InChI Key: DTWZALREPCVBIQ-UHFFFAOYSA-N
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Description

Significance of Cyclic Dipeptides in Chemical Biology Research

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure imparts several advantageous properties compared to their linear counterparts, including enhanced stability against enzymatic degradation and improved cell permeability. researchgate.netresearchgate.netoup.com This inherent stability and structural rigidity make DKPs attractive scaffolds in drug discovery and chemical biology. researchgate.netoup.com They are not merely synthetic curiosities but are widespread in nature, produced by a variety of organisms including bacteria, fungi, and animals, where they exhibit a broad spectrum of biological activities. researchgate.net The DKP core, a six-membered ring, can be substituted at various positions, allowing for the creation of diverse chemical libraries for screening against biological targets. chemsrc.com Their ability to mimic peptide conformations and engage in specific intermolecular interactions has made them valuable tools in the study of protein-ligand interactions and as foundational structures for the development of new therapeutic agents. researchgate.netoup.com

Cyclo(histidylhistidyl) within the Diketopiperazine Family: Research Model Paradigm

Within the diverse family of diketopiperazines, Cyclo(histidylhistidyl) [cyclo(His-His)] stands out as a particularly important research model. Its structure, comprising two histidine residues, provides two imidazole (B134444) side chains, which are crucial for a variety of chemical functions. The imidazole group can act as a proton donor or acceptor, a nucleophilic catalyst, and an efficient ligand for metal ion coordination. This versatility makes cyclo(His-His) an excellent model for studying fundamental biochemical processes.

Its conformation has been a subject of significant investigation, with studies showing a dynamic equilibrium between folded and unfolded states. researchgate.netebi.ac.uk In the folded, "U-shaped" conformation, the two imidazole rings can be brought into close proximity, creating a microenvironment that can facilitate cooperative catalytic activity or specific metal chelation. This conformational flexibility, influenced by factors such as solvent and metal ion binding, provides a rich platform for exploring the structure-function relationships in peptides and proteins. researchgate.net

Historical Context of Cyclo(histidylhistidyl) Investigation in Peptide Chemistry

The investigation of Cyclo(histidylhistidyl) and related diketopiperazines dates back several decades, with early studies focusing on their fundamental chemical synthesis and conformational properties. nih.govacs.org X-ray crystallography and NMR spectroscopy were instrumental in elucidating the non-planar, often boat-like conformation of the diketopiperazine ring and the orientation of the side chains. oup.com

By the 1980s, research had expanded to explore the functional aspects of these molecules, particularly their ability to form complexes with transition metal ions. The synthesis and characterization of metal complexes of cyclo(His-His), such as with copper(II), highlighted its potential to mimic the active sites of metalloenzymes. oup.comresearchgate.net This led to investigations into its catalytic activity, for instance, in mimicking the function of superoxide (B77818) dismutase. researchgate.net

In more recent years, advanced computational methods, such as molecular dynamics and density functional theory (DFT), have provided deeper insights into the conformational dynamics and energetic landscapes of cyclo(His-His). researchgate.netebi.ac.uk These theoretical studies complement experimental findings and aid in the rational design of new catalysts and functional molecules based on the cyclo(His-His) scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(histidylhistidyl) is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₆O₂ chemsrc.com
Molecular Weight274.279 g/mol chemsrc.com
Exact Mass274.11800 chemsrc.com
PSA (Polar Surface Area)115.56 Ų chemsrc.com

Research Findings: Catalytic and Coordination Activities

The unique structural features of Cyclo(histidylhistidyl), particularly the presence of two imidazole moieties, have made it a focal point for research into its catalytic and coordination chemistry.

Catalytic Activity

The imidazole groups of the histidine residues in cyclo(His-His) can act as general acid-base catalysts, similar to their role in the active sites of many enzymes. Studies on various diketopiperazines have demonstrated their potential as catalysts in organic reactions. For example, the related compound cyclo[(S)-phenylalanyl-(S)-histidyl] has been shown to be an effective catalyst in asymmetric hydrocyanation reactions. While specific quantitative catalytic data for cyclo(His-His) is dispersed across various studies focusing on different reactions, its potential as a minimalistic hydrolase has been explored, particularly when co-assembled with other cyclic dipeptides. oup.com

Coordination with Metal Ions

Cyclo(histidylhistidyl) is an excellent chelating agent for various divalent metal ions. The imidazole nitrogen atoms and the amide groups of the diketopiperazine ring can all participate in coordinating a metal center. The formation of stable complexes with metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) has been well-documented. researchgate.net

A notable example is the bis[cyclo(L-histidyl-L-histidyl)]copper(II) complex, which has been synthesized and structurally characterized. oup.com In this complex, the cyclo(His-His) ligand coordinates to the copper ion through the nitrogen atoms of the imidazole rings. oup.com Such complexes have been investigated as mimics for the active sites of metalloenzymes, including superoxide dismutase. researchgate.net The stability of these metal complexes is a key aspect of their chemistry.

The table below presents the stability constants for the formation of Cyclo(L-histidyl-L-histidyl) complexes with several divalent metal ions.

Metal IonlogK₁logK₂
Co(II)2.82.3
Ni(II)3.82.6
Cu(II)6.14.9
Zn(II)3.82.9

Source: researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N6O2 B1197988 Cyclo(histidylhistidyl) CAS No. 6858-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6858-59-9

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C12H14N6O2/c19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8/h3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19)

InChI Key

DTWZALREPCVBIQ-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3

Canonical SMILES

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3

Synonyms

cyclo(His-His)
cyclo(histidyl-histidyl)
cyclo(histidylhistidyl)
cyclo(L-histidyl-L-histidyl)

Origin of Product

United States

Synthetic Methodologies for Cyclo Histidylhistidyl and Analogues

Solution-Phase Synthetic Routes and Optimization Strategies

The synthesis of Cyclo(histidylhistidyl) and other diketopiperazines (DKPs) in solution is a foundational technique that typically involves the intramolecular cyclization of a linear dipeptide precursor. A common strategy is the cyclization of a dipeptide methyl or ethyl ester. This process often occurs spontaneously upon deprotection of the N-terminal amine, but is frequently facilitated by heat or catalysis.

The choice of solvent, temperature, pH, and concentration are critical parameters that must be optimized to maximize the yield of the cyclic product and minimize side reactions such as intermolecular polymerization or hydrolysis. For instance, the cyclization of dipeptides is often carried out by refluxing in high-boiling point solvents like methanol, toluene, or xylene.

A significant challenge in the synthesis of histidine-containing peptides is the protection of the imidazole (B134444) side chain to prevent unwanted side reactions. Various protecting groups can be employed for this purpose. The rate of cyclization can be highly dependent on the pH of the solution. For the related compound, cyclo(His-Pro), studies have shown that the cyclization rate of its precursor, L-histidyl-L-prolineamide, is maximal at a pH of 6-7 in aqueous solution. nih.gov This pH-dependence is attributed to the protonation state of the imidazole and the primary amino groups, with the protonated imidazole group potentially acting as an intramolecular general acid catalyst. nih.gov

Optimization strategies often involve exploring different reaction conditions. A study on the synthesis of cyclo(His-Pro) demonstrated a high-pressure/temperature assisted method in water, which significantly improved yield and reduced reaction time compared to traditional refluxing in methanol. spkx.net.cn The optimal conditions were determined through single-factor experiments and an orthogonal array design, highlighting the importance of systematic optimization. spkx.net.cn

Table 1: Optimization of Cyclo(His-Pro) Synthesis via High Pressure/Temperature Method spkx.net.cn This table is based on data for the analogous compound Cyclo(His-Pro) to illustrate optimization principles.

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Pressure (MPa) 0.10 0.20 0.30 0.20
Time (h) 2.5 3.5 4.5 3.5
Solution pH 5.0 6.0 7.0 6.0
Substrate Conc. (mg/mL) 10 15 20 15

| Yield | - | - | - | 91.35% |

Solid-Phase Peptide Synthesis Approaches to Cyclo(histidylhistidyl) and Related Cyclodipeptides

Solid-Phase Peptide Synthesis (SPPS) offers a powerful alternative for creating cyclodipeptides, streamlining the process and simplifying purification. In the context of DKP synthesis, SPPS can be adapted in several ways. While DKP formation is often considered an undesirable side reaction during the synthesis of longer peptides, particularly when proline is the second amino acid, these same mechanisms can be harnessed to produce the desired cyclic product. peptide.com

One common strategy is on-resin cyclization . After the linear dipeptide is assembled on the solid support, the N-terminal protecting group is removed, and the free amine is induced to attack the ester linkage anchoring the C-terminus to the resin. This results in a "cyclative cleavage," releasing the DKP into the solution while unreacted or oligomeric species remain attached to the resin, facilitating purification. peptide.com The choice of resin is critical; for example, oxime resins have been specifically used for this purpose, where cleavage of the dipeptide from the resin directly leads to cyclization. nih.gov

Another approach involves synthesizing the linear peptide on a resin that allows for cleavage while keeping side-chain protecting groups intact. The protected linear dipeptide is then cyclized in solution at high dilution to favor the intramolecular reaction over intermolecular polymerization. google.com A study on the solid-phase synthesis of cyclo-(Gly-His)3, a notable analogue, utilized side-chain attachment of the histidine's imidazole ring to a trityl resin, followed by head-to-tail cyclization. google.com

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization for Selected Peptides google.com This table presents general findings on peptide cyclization efficiency.

Feature On-Resin Cyclization Solution-Phase Cyclization
Efficiency Generally more efficient, especially for larger peptides (≥6-mers). Less likely to go to completion.
Reaction Time Faster reaction times. Generally slower.
Side Products Less dimerization and oligomerization. Greater amounts of dimer and trimer formation.

| Applicability | Highly effective for libraries and diverse sequences. | Can be sequence-dependent and require optimization. |

Chemo-Enzymatic Synthesis of Diketopiperazines Relevant to Cyclo(histidylhistidyl) Structures

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for producing complex chiral molecules like Cyclo(histidylhistidyl) with high purity.

One major enzymatic route in nature involves Cyclodipeptide Synthases (CDPSs) . These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of the diketopiperazine ring. rsc.org While this is a biosynthetic pathway, it has inspired chemo-enzymatic strategies. Research has shown that CDPSs can incorporate non-canonical amino acids, demonstrating their potential as versatile enzymatic tools for creating a wide diversity of DKPs. nih.govens.fr

A more direct chemo-enzymatic method involves using enzymes to first synthesize a linear dipeptide, which then chemically cyclizes. For example, the adenylation domain of tyrocidine synthetase A (TycA-A) can catalyze the formation of dipeptide esters from two amino acids. These esters then spontaneously cyclize in a one-pot reaction to form DKPs. nih.gov This method has been used to synthesize over 128 different DKPs with the significant advantage of proceeding with little to no racemization. nih.govresearchgate.net The cyclization step in this system is highly pH-dependent, with optimal reactions occurring between pH 6.5 and 9.5. nih.govresearchgate.net

Other enzymes, such as lipases, have also been explored. Porcine pancreas lipase (B570770) (PPL) has been shown to catalyze the synthesis of dipeptides containing D-amino acids, and for histidine, only the D-isomer showed substrate specificity at the S'1 site. capes.gov.br Furthermore, enzymes from microorganisms can be used to modify existing DKP scaffolds. For instance, an enzyme from Streptomyces albulus was used to effectively convert cyclo(His-Phe) into its dehydro derivatives, which showed significantly altered biological activity. tandfonline.com

Green Chemistry Principles in Cyclo(histidylhistidyl) Synthesis Research

The application of green chemistry principles to the synthesis of Cyclo(histidylhistidyl) aims to create more sustainable and environmentally benign processes. Key strategies include the use of safer solvents, energy-efficient reaction conditions, and catalyst-free systems.

A prominent green approach is the use of microwave-assisted synthesis . Studies have demonstrated that the cyclization of Nα-Boc-dipeptidyl esters can be performed efficiently in water under microwave irradiation. mdpi.com This method is rapid, avoids hazardous organic solvents, and offers excellent yields with high optical purity. mdpi.comnih.gov One study specifically reported the synthesis of cyclo(His-His) using a green method involving microwave-assisted cyclization in water. mdpi.com

Table 3: Microwave-Assisted Synthesis of Diketopiperazines in Water mdpi.comnih.gov

Dipeptide Precursor Product Yield (%) Reaction Time (min)
(N-Boc)-Pro-Pro cyclo(Pro-Pro) 96 10
Linear Phe-Ala cyclo(Phe-Ala) 70 10
Linear Val-Ala cyclo(Val-Ala) 80 10

Another green technique is the use of high-pressure/temperature assisted cyclization in aqueous solution . As mentioned previously for cyclo(His-Pro), this method avoids large quantities of organic solvents like methanol, proceeds rapidly, and results in excellent yields without racemization, positioning it as a highly efficient and environmentally friendly alternative to classical methods. spkx.net.cn These approaches highlight a shift towards more sustainable practices in peptide chemistry, minimizing waste and energy consumption.

Stereochemical Control and Diastereoselective Synthesis in Cyclodipeptide Formation

Controlling the stereochemistry during the synthesis of Cyclo(histidylhistidyl) is paramount, as the biological activity of different diastereomers (e.g., L,L-, L,D-, D,L-, D,D-) can vary significantly. The primary challenges are preventing racemization at the chiral α-carbon centers during peptide coupling and cyclization.

Histidine is known to be particularly susceptible to racemization. peptide.com The conditions used for cyclization play a crucial role. Base-catalyzed cyclization methods are often associated with a higher risk of racemization compared to acid-catalyzed reactions. google.comgoogle.com Therefore, acid catalysis is frequently preferred for cyclizing dipeptides containing sensitive amino acids. The use of specific coupling reagents, such as those incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt), can also help suppress racemization during the formation of the initial linear dipeptide. peptide.com

Achieving diastereoselective synthesis, where one diastereomer is formed preferentially, typically starts with optically pure amino acid precursors (e.g., L-His and D-His). The key is to maintain this stereochemical integrity throughout the synthesis. Chemo-enzymatic methods offer a distinct advantage in this regard. For example, the one-pot synthesis of DKPs using the TycA-A adenylation enzyme was reported to proceed with little or no racemization, providing a reliable route to optically pure products. nih.govresearchgate.net Similarly, the high-pressure/temperature assisted synthesis of cyclo(His-Pro) in water was observed to be free of racemization. spkx.net.cn These methods demonstrate that careful selection of the synthetic route is essential for obtaining the desired stereoisomer of Cyclo(histidylhistidyl) and its analogues.

Advanced Structural Characterization and Conformational Dynamics Studies

High-Resolution X-ray Crystallography of Cyclo(histidylhistidyl) and its Derivatives

X-ray crystallography offers a static, high-resolution snapshot of the molecule's structure within a crystal lattice. Studies on Cyclo(l-histidyl-l-histidyl) and its metal complexes have been pivotal in defining its solid-state conformation. oup.comoup.comoup.com

The central 2,5-diketopiperazine (DKP) ring is the structural core of Cyclo(histidylhistidyl). While theoretical calculations for some cyclic dipeptides suggest a planar DKP ring, experimental and computational data for histidine-containing dipeptides often indicate a non-planar structure. researchgate.net In the crystal structure of Cyclo(l-histidyl-l-histidyl), the DKP ring adopts a distinct conformation. oup.com

Crystallographic Data for Cyclo(histidylhistidyl) Derivatives
CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
Cyclo(l-histidyl-l-histidyl)Not SpecifiedNot SpecifiedAsymmetric folding of side chains (one folded, one unfolded) oup.com
Cu(Cyclo-l-his-l-his)₂₂·4H₂OTrigonalP3₂21Bowsprit-boat conformation of DKP ring oup.com
[H₂O·Cu₂(Cyclo-l-his-l-his)₂(ClO₄)₂]·3.5H₂OMonoclinicP2₁Ligand bridges two Cu atoms oup.com

The arrangement of molecules in a crystal is dictated by a network of intermolecular forces. For Cyclo(histidylhistidyl), hydrogen bonding is a dominant interaction that directs the crystal packing. These interactions primarily involve the amide (N-H) groups of the diketopiperazine ring acting as hydrogen bond donors and the carbonyl (C=O) groups acting as acceptors.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing a complementary perspective to the static picture from X-ray crystallography.

In solution, Cyclo(histidylhistidyl) is not static but exists in a dynamic equilibrium between different conformations. The primary dynamic process involves the orientation of the two imidazole (B134444) side chains relative to the DKP ring. NMR studies, particularly those analyzing proton (¹H) coupling constants, have been used to quantify this equilibrium. For Cyclo(l-histidyl-l-histidyl) in a D₂O solution, it was determined that there is a nearly equal population of conformers where a side chain is folded over the DKP ring versus those where it is unfolded (extended away from the ring), with a calculated ratio of 49:51. oup.com This indicates a low energy barrier between the folded and unfolded states, leading to rapid conformational exchange on the NMR timescale. Techniques like Chemical Exchange Saturation Transfer (CEST) can be employed to study such dynamic processes, especially for characterizing transient or "excited-state" conformers. utoronto.ca

The orientation and flexibility of the histidine side chains are critical features that NMR can probe in detail. The Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, is particularly useful for this purpose. An NOE between a side-chain proton and a proton on the DKP ring provides direct evidence of a folded conformation. umn.edu The absence of such an NOE would suggest a more extended or unfolded conformation. By analyzing the patterns and intensities of NOE signals, a detailed model of the predominant solution-state conformation, including the relative orientation of the two histidine side chains, can be constructed. acs.org

Modern structural elucidation of molecules like Cyclo(histidylhistidyl) in solution relies heavily on a suite of two-dimensional (2D) NMR experiments. slideshare.netyoutube.com These techniques spread the NMR information across two frequency dimensions, resolving signal overlap and revealing connectivity between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orgcam.ac.uk It is used to map out the spin systems within each histidine residue, connecting the α-proton to the β-protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. umn.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the α-proton of a histidine residue to the carbonyl carbons within the DKP ring, confirming the peptide backbone structure. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : As mentioned earlier, this experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. umn.educam.ac.uk It is the primary method for determining the three-dimensional folding of the peptide, including the orientation of the side chains relative to the DKP ring. youtube.com

Together, these 2D NMR techniques allow for the near-complete assignment of ¹H and ¹³C chemical shifts and provide the necessary constraints to build a detailed model of the solution-state conformation and dynamics of Cyclo(histidylhistidyl).

Key 2D NMR Techniques for Cyclo(histidylhistidyl) Structural Analysis
TechniqueType of Information ProvidedApplication to Cyclo(histidylhistidyl)
COSY¹H-¹H through-bond couplingIdentifies adjacent protons within each histidine residue.
HSQC¹H-¹³C one-bond correlationAssigns carbon signals based on attached proton signals.
HMBC¹H-¹³C long-range correlation (2-4 bonds)Confirms peptide backbone connectivity and links side chains to the ring.
NOESY¹H-¹H through-space proximityDetermines 3D structure, including side-chain folding and orientation.

Vibrational Spectroscopy Analysis: Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of cyclo(His-His). These methods provide detailed information on the vibrations of chemical bonds and functional groups within the molecule.

The vibrational spectra of cyclic dipeptides are characterized by distinct bands corresponding to the amide groups of the diketopiperazine (DKP) ring and the vibrations of the amino acid side chains. nih.govosti.gov In cyclo(His-His), the amide I band, primarily associated with C=O stretching, is a strong indicator of the ring's conformation. For cyclic dipeptides with a boat conformation of the DKP ring, the cis-amide II band is typically observed in the Raman spectrum. researchgate.net For instance, in a study of the related cyclo(His-Phe), the cis-amide II band was identified at 1481 cm⁻¹ in the Raman spectrum, which is consistent with a boat conformation. researchgate.net

The side-chain vibrations of the histidine residues also provide crucial structural information. The imidazole ring of histidine has characteristic vibrational modes that are sensitive to its environment and protonation state. researchgate.net These modes can be influenced by factors such as hydrogen bonding and coupling with N-H deformation motions. researchgate.net Analysis of the Raman spectra of proteins shows that histidine side chains have observable vibrations, though they can be sensitive to their environment, leading to spectral variability. optica.org Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these complex vibrational modes by correlating experimental spectra with theoretical predictions. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Bands in Cyclic Dipeptides Containing Histidine

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Notes
Amide I (C=O stretch) 1650 - 1690 IR, Raman Sensitive to DKP ring conformation. optica.org
cis-Amide II ~1480 Raman Indicative of a boat conformation in the DKP ring. researchgate.net
Imidazole Ring Vibrations Various Raman Sensitive to protonation state and local environment. researchgate.net

Vibrational spectroscopy is particularly adept at revealing the nature and extent of hydrogen bonding within and between cyclo(His-His) molecules. Hydrogen bonds significantly influence the vibrational frequencies of the groups involved, most notably the N-H and C=O stretching modes. mdpi.comnih.gov The formation of intermolecular hydrogen bonds, typically N-H···O=C, leads to a downward shift (redshift) in the N-H stretching frequency and an upward or downward shift in the amide I (C=O) frequency, depending on the specifics of the bonding. mdpi.com

In solid-state studies of cyclic dipeptides, these shifts provide direct evidence for the presence and strength of hydrogen-bonded networks. osti.govmdpi.com For example, in cyclo(l-Cys-d-Cys), DFT calculations showed that a single-molecule model, which neglects hydrogen bonding, significantly overestimates the N-H stretching frequency compared to experimental values. mdpi.com By using a three-molecule model that includes intermolecular hydrogen bonds, the calculated frequencies showed much better agreement with the experimental spectra, confirming the substantial role of hydrogen bonding. mdpi.com The analysis of these spectral shifts allows for a detailed mapping of the hydrogen-bonding patterns that dictate the supramolecular assembly of cyclo(His-His) in the solid state. osti.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is an essential technique for investigating the chirality and secondary structure of molecules like cyclo(His-His). thno.org This method measures the differential absorption of left- and right-circularly polarized light, providing information about the asymmetric arrangement of chromophores in the molecule. uit.no

Mass Spectrometry-Based Structural Analysis and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for the structural characterization of cyclic peptides, offering high sensitivity and the ability to determine molecular weight and sequence information. rsc.orgshu.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. americanpharmaceuticalreview.com For cyclo(His-His), HRMS can determine its mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous confirmation of its molecular formula (C₁₂H₁₄N₆O₂). This technique is a fundamental first step in the identification and characterization of the compound, distinguishing it from other molecules with similar nominal masses. oup.comoup.com The use of techniques like HPLC coupled with HRMS allows for the separation and confident identification of cyclo(His-His) in complex mixtures. oup.comfrontiersin.org

Tandem mass spectrometry (MS/MS or MSⁿ) is used to elucidate the structure of cyclic peptides by inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions. rsc.org The fragmentation of cyclic peptides is more complex than that of linear peptides because it requires the cleavage of at least two bonds to open the ring. rsc.org

The fragmentation pathways of protonated cyclic dipeptides are studied using techniques like electrospray ionization (ESI) coupled with multistage mass spectrometry (ESI-MSⁿ). researchgate.netnih.gov The resulting fragmentation patterns are often characteristic of the constituent amino acids and their sequence. researchgate.net For peptides containing histidine, the imidazole side chain can influence the fragmentation process. nih.govnih.gov For example, the histidine side chain can participate in forming unique b-type fragment ions. nih.gov The analysis of these fragmentation pathways, often aided by high-resolution measurements and hydrogen/deuterium exchange experiments, allows for the confirmation of the amino acid sequence and provides insights into the gas-phase structure of the ion. researchgate.netnih.gov While challenging, the detailed interpretation of MS/MS spectra is a powerful method for the structural elucidation of cyclo(His-His) and related compounds. nih.govnih.gov

Computational Structural Biology and Molecular Modeling

Computational methods provide powerful insights into the structural and dynamic properties of cyclo(histidyl-histidyl) at an atomic level. These techniques complement experimental data by offering a detailed view of conformational preferences, energetics, and electronic properties that are often difficult to probe directly.

Density Functional Theory (DFT) has been instrumental in elucidating the preferred conformations and relative stabilities of cyclo(histidyl-histidyl). Research combining molecular dynamics and DFT has shown that the dipeptide predominantly exists in two main conformations: a folded-folded structure, often described as U-shaped, and an unfolded-unfolded structure, which is more linear. tandfonline.comresearchgate.net

In the gas phase, geometry optimization calculations predict that the unfolded-unfolded (linear-shaped) conformation is the more stable of the two. tandfonline.comresearchgate.net However, the presence of solvent molecules significantly influences stability. When the interaction with water molecules from the first solvation shell is considered, the energy barrier for the folded-folded (U-shaped) structure is lowered more significantly than for its linear counterpart. researchgate.net This highlights the crucial role of the surrounding environment in determining the molecule's conformational state. The diketopiperazine (DKP) ring, the core six-membered ring of the dipeptide, is indicated to adopt a boat conformation. researchgate.net For related cyclic dipeptides, DFT calculations have consistently shown that a boat conformation for the DKP ring is energetically more stable than a planar one. researchgate.netresearchgate.netiku.edu.tr

ConformationPhaseRelative StabilitySource
Unfolded-Unfolded (Linear)Gas PhaseMore Stable tandfonline.comresearchgate.net
Folded-Folded (U-shaped)Gas PhaseLess Stable tandfonline.com
Folded-Folded (U-shaped)Aqueous (with first solvation shell)Energy barrier lowered significantly researchgate.net

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior and conformational switching of cyclo(histidyl-histidyl) in solution. An atomistic MD simulation performed for 3 nanoseconds in an explicit water environment confirmed the dynamic equilibrium and switching propensity of the dipeptide between its folded (U-shaped) and unfolded (linear-shaped) states. tandfonline.comresearchgate.net

The simulations revealed that despite the gas-phase stability of the linear form, the folded-folded structure has the maximum probability of occurrence in an aqueous solution. tandfonline.comresearchgate.net This reversal of stability is a direct consequence of solvent effects. Water molecules play a critical role in mediating the conformation of the dipeptide by forming bridges between the side-chain imidazole ring and the diketopiperazine (DKP) ring. researchgate.netresearchgate.net These water-mediated interactions effectively stabilize the folded conformation, making it the predominant species in a biological context. The analysis of MD trajectories provides a detailed picture of the conformational pathways and the influence of the solvent on the structural dynamics of the molecule. tandfonline.comnih.gov

Simulation ParameterValue/ConditionKey FindingSource
Simulation Time3 nanosecondsConfirmed switching between folded and unfolded states. tandfonline.comresearchgate.net
SolventExplicit WaterSolvent is critical for conformational preference. tandfonline.com
Most Probable ConformationFolded-Folded (U-shaped)This conformation has the maximum probability of occurrence in water. researchgate.net
Solvent InteractionWater molecules act as a bridge between the imidazole side-chain and the DKP ring.Stabilizes the folded conformation. researchgate.netresearchgate.net

Quantum chemical calculations, particularly those exploring Frontier Molecular Orbitals (FMOs), provide insight into the electronic properties and potential reactivity of cyclo(histidyl-histidyl) conformers. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer and electronic transitions.

Studies on the isolated and water-complexed structures of both the U-shaped and linear-shaped conformations have been conducted to explore their electronic effects. tandfonline.com For related cyclic dipeptides like cyclo(His-Phe), DFT calculations at the B3LYP/6-31G(d,p) level have shown that the HOMO is localized on the histidine amino acid, while the LUMO is primarily on the other residue's ring. researchgate.netiku.edu.tr The computed HOMO-LUMO energy gap for cyclo(His-Phe) was found to be 6.3596 eV. researchgate.netiku.edu.tr While specific energy gap values for cyclo(histidyl-histidyl) are not detailed in the provided results, the analysis of its FMOs confirms that electronic effects are closely linked to its structural propensities. researchgate.net This analysis is fundamental for predicting sites of electrophilic or nucleophilic attack and understanding the molecule's interaction with biological targets.

Method/AnalysisFocusKey InsightSource
Quantum Chemical CalculationsIsolated and water-complexed conformersExplored electronic effects of both U-shaped and linear structures. tandfonline.com
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO characteristicsStructural propensities are in good agreement with electronic effects. researchgate.net
DFT (on related Cyclo(His-Phe))HOMO-LUMO LocalizationHOMO is localized on the histidine residue. researchgate.netiku.edu.tr

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, represent a high level of theory for conformational analysis. For the diketopiperazine ring, the fundamental structural unit of cyclo(histidyl-histidyl), ab initio calculations using Møller-Plesset perturbation theory (MP2) have identified the boat conformer as the lowest energy structure, with the planar form being a transition state. acs.org

However, for larger and more complex systems like cyclo(histidyl-histidyl) with its flexible side chains, extensive conformational searches using high-level ab initio methods can be computationally impractical. scielo.br Consequently, DFT methods, which offer a balance between accuracy and computational cost, are more commonly employed for comprehensive studies of this specific dipeptide. tandfonline.comresearchgate.net While dedicated, extensive conformational landscape explorations of cyclo(histidyl-histidyl) using purely ab initio techniques are not prominent in the searched literature, the principles derived from ab initio studies on its core structure provide a solid theoretical foundation for the results obtained with DFT. acs.org

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for analyzing the charge distribution of a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. It visually represents the electrostatic potential on the electron density surface, with different colors indicating positive, negative, and neutral regions, which is crucial for understanding non-covalent interactions like hydrogen bonding. nih.gov

For related cyclic dipeptides such as cyclo(His-Pro), MESP analysis has been successfully used to explore the hydrogen bond interactions between the dipeptide's diketopiperazine ring and other molecules. nih.gov Similarly, for cyclo(Tyr-Cys), charge distribution analysis has been performed using DFT methods to understand the molecule's electronic properties. scispace.com However, specific studies detailing MESP mapping or a comprehensive charge distribution analysis for cyclo(histidyl-histidyl) were not found in the provided search results. Such an analysis would be beneficial to further rationalize the interaction of its different conformers with solvent molecules and biological receptors.

Interactions of Cyclo Histidylhistidyl in Model Systems

Solvent-Solute Interactions: Hydration Shell Dynamics and Conformational Preferences

The conformation of cyclo(histidyl-histidyl) is significantly influenced by its interaction with solvent molecules, particularly water. The interplay between the peptide backbone and its side chains, along with the surrounding water molecules, dictates its preferred three-dimensional structure.

Molecular dynamics simulations and density functional theory studies have revealed a dynamic equilibrium between different conformations of c(His-His) in an aqueous medium. researchgate.net A key aspect of this is the "switching" propensity of the dipeptide between a folded-folded (U-shaped) and an unfolded-unfolded (linear-shaped) state. researchgate.net Dynamic simulations have shown that the folded-folded structure has the highest probability of occurrence in water. researchgate.net This preference is attributed to the formation of a hydration shell around the molecule. Water molecules in this first solvation shell can act as a bridge, connecting the imidazole (B134444) side chain to the DKP ring, which in turn stabilizes the folded conformation. researchgate.netresearchgate.net This interaction with water molecules lowers the energy barrier for the folded structure more than for the unfolded one, making the folded conformation more favorable in an aqueous environment. researchgate.netresearchgate.net In the gas phase, however, the unfolded-unfolded structure is predicted to be more stable. researchgate.net The DKP ring itself typically adopts a boat conformation. researchgate.net

Metal Ion Coordination Chemistry and Complex Formation

The imidazole side chains of the histidine residues make cyclo(histidyl-histidyl) an excellent ligand for metal ions. The nitrogen atoms within the imidazole rings are primary sites for metal coordination. nih.gov This has led to extensive studies on the formation and structure of its metal complexes, particularly with copper(II).

Structural Characterization of Metal Complexes (e.g., Cu(II) Complexes)

The coordination of copper(II) ions with c(His-His) has been a subject of detailed structural analysis. X-ray crystallography of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate (B79767) tetrahydrate revealed that the c(His-His) molecule coordinates to the Cu(II) atom through the nitrogen atoms of its two imidazole groups. oup.com In this complex, the coordination geometry around the copper ion is not planar but is distorted towards a tetrahedral configuration. oup.compnas.org The resulting chelate rings adopt a specific conformation, and the DKP ring of the c(His-His) ligand is in a folded, bowsprit-boat form. oup.com

Potentiometric studies have confirmed that in solution, a bis[cyclo(histidylhistidine)]copper(II) complex is formed, with a maximum of four deprotonated histidine residues coordinating to a single Cu(II) ion. pnas.orgnih.gov This complex is noted for its compact and rigid structure in aqueous solution. pnas.org

Table 1: Structural Details of a Bis(cyclo-l-histidyl-l-histidyl)copper(II) Complex

Feature Description
Crystal System Trigonal
Space Group P3221
Coordination Cu(II) coordinated via N atoms of imidazole groups
Geometry Distorted tetrahedral
DKP Ring Conformation Bowsprit-boat
Chelate Ring Conformation δ conformation

Data sourced from the crystal structure analysis of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate tetrahydrate. oup.com

Ligand Binding Mechanisms and Thermodynamics

The binding of metal ions to cyclo(histidyl-histidyl) is a thermodynamically driven process. Studies on the formation of ternary complexes involving Cu(II), c(His-His), and various amino acids have been conducted to understand the factors influencing stereoselectivity and stability. psu.edu Calorimetric and potentiometric measurements have been employed to determine the thermodynamic parameters for the formation of these mixed-ligand complexes. psu.edu These studies indicate that the coordination sphere of the copper(II) ion in these ternary complexes is typically formed by two imidazole nitrogen donors from the c(His-His) ligand, and one amine nitrogen and one carboxylate oxygen from the amino acid. psu.edu The rate-limiting step for the binding of some ligands to heme proteins containing histidine can be the detachment of the histidine from the central metal ion. nih.gov

Role of Imidazole Moiety in Metal Chelation

The imidazole group of the histidine residues is central to the metal-chelating properties of cyclo(histidyl-histidyl). cymitquimica.comresearchgate.net Histidine and its derivatives are well-known for their ability to chelate metal ions through the nitrogen atoms of the amino and imidazole groups. cdnsciencepub.com In c(His-His), the two imidazole rings can act in concert to bind a single metal ion, forming a stable chelate structure. This bidentate or even tetradentate (in the case of the bis-complex) coordination is a key feature of its interaction with metal ions like copper(II). oup.compnas.org The chelation can lead to the formation of discrete metal complexes with well-defined structures. scholaris.ca The imidazole moiety's ability to coordinate with metal ions is a fundamental aspect of the function of many metalloproteins, and c(His-His) serves as a valuable model for studying these interactions. nih.gov

Molecular Recognition and Binding with Biomolecules (In Vitro/In Silico Focus)

The unique conformational and electronic properties of cyclo(histidyl-histidyl) also make it a candidate for molecular recognition and binding with other biomolecules. Its ability to participate in hydrogen bonding and interact with other molecules is a key aspect of its potential biological activity. cymitquimica.com

Interactions with Peptides and Proteins as Model Systems

Cyclo(histidyl-histidyl) has been studied as a model for understanding peptide-protein interactions. For instance, the bis[cyclo(histidylhistidine)]copper(II) complex has been shown to mimic the active center of the enzyme Cu/Zn superoxide (B77818) dismutase (SOD). pnas.orgnih.gov This synthetic complex exhibits catalytic activity in the dismutation of superoxide anions, although its efficiency differs from the native enzyme. pnas.orgnih.gov The structural similarities and differences between the c(His-His) complex and the active site of SOD provide insights into the structure-function relationships of metalloenzymes. pnas.orgnih.gov

In silico studies, which involve computer simulations and modeling, are also employed to investigate the interactions of cyclic peptides like c(His-His) with proteins. nih.gov These methods can predict the binding affinity and identify the key residues involved in the interaction. For example, computational approaches have been used to calculate the free energies of binding between various ligands, including cyclic peptides containing histidine, and proteins like avidin. nih.gov

Specificity and Selectivity in Ligand-Receptor Mimicry Research

Cyclo(histidylhistidyl), abbreviated as Cyclo(His-His), has been a subject of significant interest in the field of ligand-receptor mimicry due to the versatile coordination capabilities of its two imidazole side chains. The C2-symmetric nature of this diketopiperazine makes it an excellent scaffold for designing chiral ligands that can mimic the active sites of metalloenzymes and catalyze stereoselective reactions.

Research has demonstrated that a bis[cyclo(histidylhistidine)]copper(II) complex can mimic the active center of the enzyme Cu/Zn superoxide dismutase (SOD). nih.gov This synthetic complex exhibits catalytic activity, participating in superoxide disproportionation. Potentiometric studies determined that the complex involves a maximum coordination of four deprotonated histidine residues per Cu(II) ion. Spectroscopic analysis revealed that the mimic complex has a distinct absorption spectrum with a broad band above 600 nm, compared to the 670-680 nm band of the native enzyme. Its circular dichroism (CD) spectrum showed a negative band around 600-605 nm and a more intense positive band near 780 nm, providing insight into the electronic environment of the copper center. nih.gov

The role of Cyclo(His-His) as a chiral ligand has been further explored in asymmetric catalysis. A derivative, cyclo[-His(Tr)-His(Tr)-], where the imidazole rings are protected with trityl groups, was used to form a complex with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). This in-situ prepared complex was shown to successfully catalyze asymmetric Diels-Alder reactions, yielding products with moderate selectivity. researchgate.net X-ray analysis of a cyclo-L-histidyl-L-histidyl copper complex revealed that the ligand coordinates to the copper atom via the nitrogen atoms of the imidazole groups, adopting a folded, bowsprit-boat conformation for the piperazinedione ring and a distorted tetrahedral geometry around the copper ion. researchgate.net

The thermodynamic basis for stereoselectivity has been investigated in copper(II) ternary complexes containing Cyclo(His-His) and various L- or D-amino acids. rsc.org These studies found that the formation of complexes with L-amino acids was more favored by enthalpy changes compared to their D-amino acid counterparts. This selectivity is enhanced with aromatic amino acids, suggesting that stacking interactions between an imidazole ring of the dipeptide and the aromatic side chain of the guest amino acid play a crucial role in the stability and structure of the complex. rsc.org

ReactionCatalyst / LigandMetal IonYieldEnantiomeric Excess (ee) / SelectivityReference
Diels-Alder Reaction cyclo[-His(Tr)-His(Tr)-]Cu(II)Fair to GoodModerate researchgate.net
Superoxide Dismutation bis[cyclo(histidylhistidine)]Cu(II)-Catalytically Active Mimic nih.gov
Ternary Complex Formation cyclo-L-histidyl-L-histidineCu(II)-Stereoselective (L- over D-amino acids) rsc.org
Impact on Protein Folding and Conformational Stability Research

X-ray diffraction studies of solid-state Cyclo(L-histidyl-L-histidyl) have determined its crystal structure, revealing that the molecule exists in a specific conformation where one imidazole group is folded over the piperazine (B1678402) ring, while the other is extended away from it (unfolded). oup.com In solution, the molecule exhibits dynamic behavior. Early ¹H NMR studies in D₂O indicated that Cyclo(His-His) exists as a mixture of conformers, with a near-equal ratio of folded to unfolded populations (49:51). oup.com

More recent computational studies using dynamics and density functional theory have further explored the conformational landscape of Cyclo(His-His), investigating the factors that govern the switching between its different conformational states. acs.org This inherent conformational flexibility, combined with the rigidity of the diketopiperazine core, makes Cyclo(His-His) a valuable tool in peptidomimetic design and for studying the non-covalent interactions that stabilize specific folds in larger biological macromolecules. mdpi.com The ability of its imidazole groups to act as both hydrogen bond donors and acceptors, as well as to coordinate with metal ions, allows it to participate in a wide range of interactions that are fundamental to protein structure and stability. oup.comnih.gov

MethodMediumKey FindingConformer Ratio (Folded:Unfolded)Reference
X-ray Diffraction CrystalOne imidazole ring is folded, the other is unfolded.- oup.com
¹H NMR Spectroscopy D₂O SolutionDynamic equilibrium between folded and unfolded states.49:51 oup.com
Computational (DFT) In SilicoAnalysis of conformational switching dynamics.- acs.org

DNA/RNA Intercalation or Groove Binding Research (In Silico/In Vitro)

Based on a review of available scientific literature, dedicated research focusing on the specific ability of Cyclo(histidylhistidyl) to function as a DNA or RNA intercalator or to engage in groove binding appears to be limited. While computational and in vitro studies are common for assessing the interaction of various small molecules and peptides with nucleic acids, specific reports detailing such investigations for Cyclo(histidylhistidyl) are not extensively documented.

Biochemical and Cellular Research: Mechanistic Insights

Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)

Direct research specifically investigating the inhibition of proteases like thrombin by Cyclo(histidyl-histidyl) is limited in the available scientific literature. However, studies on other histidine-containing diketopiperazines (DKPs) suggest that this class of compounds possesses potential for protease modulation.

For instance, research into the biological activity of related compounds, such as Cyclo(His-Ala) and Cyclo(His-Gly), has demonstrated notable inhibitory effects on thrombin. nih.gov In one study, Cyclo(His-Ala) was found to reduce the rate of fibrin (B1330869) formation by 63.3%, while Cyclo(His-Gly) caused a 36.7% reduction, indicating direct interference with the enzyme's activity. nih.gov Another analogue, Cyclo(His-Tyr), was also shown to significantly prolong blood clotting time. nih.gov These findings for structurally similar molecules suggest that Cyclo(histidyl-histidyl) could warrant investigation for similar antithrombotic properties, although specific data remains forthcoming.

Cellular Signaling Pathway Research (In Vitro Cellular Models)

While direct studies on the effect of Cyclo(histidyl-histidyl) on cell proliferation and apoptosis are not prominent, research on analogous histidine-containing cyclic dipeptides indicates significant biological activity in this area. nih.govnih.gov For example, Cyclo(His-Ala) at a concentration of 100 µM has been shown to inhibit the in vitro growth of several cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical carcinoma) cells. nih.gov Similarly, Cyclo(His-Phe) demonstrated significant anti-tumor activity, particularly reducing the viability of cervical carcinoma cells. nih.gov These results point to the potential of the histidine-containing diketopiperazine scaffold as a basis for developing agents with cytotoxic and antithrombotic effects. nih.gov

Table 1: In Vitro Anticancer Activity of Histidine-Containing Diketopiperazine Analogs

Compound Cell Line(s) Inhibited Key Findings
Cyclo(His-Ala) HT-29, MCF-7, HeLa Inhibited growth at 100 µM concentration. nih.gov
Cyclo(His-Gly) MCF-7 Inhibited growth of breast cancer cells. nih.gov

| Cyclo(His-Phe) | HeLa, WHCO3, MCF-7 | Showed significant anti-tumor activity, especially against cervical carcinoma cells. nih.gov |

Note: This table presents data for compounds analogous to Cyclo(histidyl-histidyl) to provide context on the potential bioactivity of this chemical class.

Cyclo(histidyl-histidyl) has been investigated for its potential role in modulating oxidative stress, particularly in the context of anti-aging research. nih.govresearchgate.net The presence of two histidine residues is thought to be functionally significant due to histidine's ability to coordinate with metal ions. nih.govresearchgate.net This property could serve to reduce the occurrence of damaging Fenton reactions, a source of oxidative stress in biological systems like aging human skin. nih.govresearchgate.net

Studies have explored Cyclo(histidyl-histidyl) as part of a group of cyclodipeptides with potential anti-aging activity, linked to their ability to reduce Advanced Glycation End Products (AGEs) which accumulate during aging and are associated with oxidative stress. researchgate.net The cytocompatibility of Cyclo(histidyl-histidyl) has been demonstrated in fibroblast cell cultures at concentrations up to 1.0 mM, supporting its potential for use in applications targeting cellular stress. nih.gov

The ability of Cyclo(histidyl-histidyl) to interact with and permeate biological membranes has been a subject of study. Its conformational flexibility, including the ability to switch between folded and unfolded states, may influence its interactions with membranes. researchgate.netresearchgate.netacs.org

Specific research on skin permeability was conducted using an in vitro model with porcine ear skin. nih.gov This study quantified the amount of Cyclo(histidyl-histidyl) that permeated the skin into a receptor fluid. The results showed that a significant portion of the applied dose was able to penetrate the skin barrier, demonstrating its bioavailability for topical applications. nih.gov

Table 2: Skin Permeability Data for Cyclo(histidyl-histidyl)

Compound Applied Dose (mg/cm²) Amount in Receptor Fluid (% of applied dose) Permeability Coefficient (Kₚ) (cm/s)

| Cyclo(histidyl-histidyl) | 0.53 | ~23-30% | Data not explicitly provided, but calculated from flux measurements. |

Source: Data derived from a 2022 study on the anti-age activity and skin permeability of cyclodipeptides. nih.gov

Antimicrobial Research Mechanisms (In Vitro)

Diketopiperazines (DKPs), the class of compounds to which Cyclo(histidyl-histidyl) belongs, are known for their diverse biological activities, including antimicrobial properties. researchgate.netoup.com However, specific mechanistic studies on the antibacterial and antifungal actions of Cyclo(histidyl-histidyl) are not extensively documented in current research literature.

There is currently a lack of specific research detailing the in vitro antibacterial mechanisms of Cyclo(histidyl-histidyl) against prokaryotic models. While other histidine-containing diketopiperazines, such as Cyclo(His-Tyr), have shown some antibacterial activity, the specific pathways and molecular interactions for Cyclo(histidyl-histidyl) have not been elucidated. nih.govdntb.gov.ua General studies on related compounds suggest that the antimicrobial action of diketopiperazines can be influenced by their structure, including the specific amino acid residues, which affect their interaction with bacterial targets. frontiersin.org

Neurobiological Research in Model Systems (Excluding Whole Organism Clinical Data)

The neurobiological effects of cyclic dipeptides are an active area of research, with most studies concentrating on Cyclo(histidyl-proline) due to its role as a metabolite of Thyrotropin-Releasing Hormone (TRH). researchgate.netnih.gov There is no significant body of research available that specifically investigates the neurobiological mechanisms of Cyclo(histidyl-histidyl) in model systems.

There is a lack of specific published research on the direct interaction of Cyclo(histidyl-histidyl) with neurotoxins or its potential neuroprotective effects in in vitro models. Studies on the related compound Cyclo(histidyl-proline) have shown that its diketopiperazine ring may play a role in mitigating the effects of neurotoxins like glutamate (B1630785) and paraquat, suggesting a potential area for future investigation for other cyclic dipeptides. nih.govnih.gov However, these findings are specific to Cyclo(histidyl-proline) and cannot be directly extrapolated to Cyclo(histidyl-histidyl).

There is no available research detailing the modulation of neurotransmitter systems by Cyclo(histidyl-histidyl) in in vitro models. The amino acid histidine itself is a precursor to the neurotransmitter histamine, which is involved in regulating functions like sleep, arousal, and feeding. mdpi.com Furthermore, research on Cyclo(histidyl-proline) has demonstrated that it can exert neuromodulatory actions on hypothalamic neurons in vitro, affecting their response to various neurotransmitters. nih.gov This suggests that other histidine-containing peptides could potentially interact with neurotransmitter systems, but specific studies on Cyclo(histidyl-histidyl) are required to confirm any such activity.

Data Tables

Due to the lack of specific experimental data for Cyclo(histidyl-histidyl) in the reviewed scientific literature for the outlined topics, no data tables can be generated.

Biosynthesis and Natural Occurrence in Biological Systems

Enzymatic Pathways in Diketopiperazine Biosynthesis (e.g., Non-Ribosomal Peptide Synthetases)

The enzymatic synthesis of diketopiperazines, including Cyclo(histidylhistidyl), is a complex process primarily carried out by two families of enzymes: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). nih.govmdpi.com

Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that act as templates for the synthesis of peptides without the use of ribosomes. mdpi.comresearchgate.net The biosynthesis of DKPs via NRPSs can occur either through dedicated pathways or as a result of the premature release of dipeptidyl intermediates during the elongation of a longer peptide chain. mdpi.com In fungi, the formation of the DKP ring by NRPSs often requires a specific pair of domains, a condensation (C) and a thiolation (T) domain, at the end of the enzyme complex. nih.gov This CT domain couplet is believed to be a conserved strategy for DKP biosynthesis in fungal NRPSs. nih.gov

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered family of enzymes that synthesize DKPs. nih.govresearchgate.net Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs, which are typically involved in primary metabolism (protein synthesis), to produce cyclodipeptides. nih.govresearchgate.net This effectively bridges the gap between primary and secondary metabolic pathways. nih.gov

Non-Enzymatic Cyclization Mechanisms of Linear Peptides

Diketopiperazines can also be formed through non-enzymatic cyclization of linear dipeptides. This process often occurs as a degradation pathway for larger polypeptides, particularly in processed foods and beverages. wikipedia.org The formation of Cyclo(His-Pro), a related DKP, in mammals provides a well-studied example of non-enzymatic cyclization. It is derived from the thyrotropin-releasing hormone (TRH) precursor, TRH-Gly (pGlu-His-Pro-Gly). mdpi.com An enzyme, pyroglutamate aminopeptidase, cleaves the precursor to produce His-Pro-Gly, which then spontaneously cyclizes to form Cyclo(His-Pro). mdpi.comoup.com The proline residue in this sequence promotes a specific conformation that facilitates the ring-closing reaction. mdpi.com Similar spontaneous cyclization can occur with dipeptides that have an ester at their C-terminus. wikipedia.org

Identification and Isolation from Microbial and Plant Sources

Cyclo(histidylhistidyl) and other diketopiperazines are widely distributed in nature and have been isolated from a variety of microbial and plant sources.

Microbial Sources: Bacteria and fungi are prolific producers of DKPs. For instance, cis-cyclo-(His,Leu) was isolated for the first time from a terrestrial strain of Bacillus subtilis (B38). researchgate.net Various other proline-containing cyclic dipeptides have been isolated from the culture filtrate of Lactobacillus plantarum. nih.gov Fungi are also a rich source of diverse DKPs. nih.gov The isolation process from microbial cultures typically involves extraction of the culture broth or cell pellet with an organic solvent, followed by various chromatographic techniques to purify the target compound. nih.gov

Plant Sources: While less common than in microbes, DKPs have also been identified in plants. For example, Cyclo(His-Pro) has been identified in Arabidopsis thaliana, where its levels increase under abiotic stress conditions. researchgate.net The extraction of cyclic peptides like cyclotides from plants often involves initial treatment with an organic solvent to remove lipids, followed by extraction with aqueous ethanol. nih.gov Further purification steps, such as column chromatography, are then employed to isolate the desired compounds. nih.govnih.gov

Below is a table summarizing the isolation of some histidine-containing diketopiperazines from natural sources:

CompoundSource OrganismSource TypeReference
cis-cyclo-(His,Leu)Bacillus subtilis B38Terrestrial Bacterium researchgate.net
Cyclo(d-histidyl-l-proline)Vibrio fischeriMarine Bacterium researchgate.net
Cyclo(His-Pro)Arabidopsis thalianaPlant researchgate.net
Cyclo(His-Phe)Not SpecifiedMicrobial nih.gov
Cyclo(His-Tyr)Not SpecifiedMicrobial nih.gov
Cyclo(His-Ala)Synthesized- nih.gov
Cyclo(His-Gly)Synthesized- nih.gov

Regulatory Aspects of Cyclo(histidylhistidyl) Biosynthesis in Organisms

The regulation of DKP biosynthesis is a complex process that is not yet fully understood. However, it is clear that the production of these secondary metabolites is often tightly controlled and linked to specific physiological or environmental conditions.

In fungi, the genes responsible for NRPS-mediated DKP synthesis are typically organized in biosynthetic gene clusters. mdpi.com The expression of these gene clusters is often regulated by specific transcription factors in response to developmental cues or environmental stimuli.

In the case of CDPSs, their activity of "hijacking" aminoacyl-tRNAs from primary metabolism suggests a potential regulatory link between the cell's primary metabolic state and the production of secondary metabolites. nih.gov The availability of specific aminoacyl-tRNAs could directly influence the type and quantity of DKPs produced.

Furthermore, the non-enzymatic formation of DKPs from larger peptides is inherently linked to the regulation of protein turnover and degradation. In mammals, the production of Cyclo(His-Pro) is dependent on the processing of the TRH prohormone, prepro TRH. nih.gov This suggests that the regulation of prohormone expression and the activity of processing enzymes like pyroglutamate aminopeptidase directly control the levels of this specific DKP. nih.gov

Research on the regulatory networks governing DKP biosynthesis is ongoing and may provide insights into the physiological roles of these compounds in their producing organisms.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the isolation and purification of cyclic dipeptides like Cyclo(His-His). The selection of a specific chromatographic technique depends on the physicochemical properties of the molecule and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the separation and purity assessment of cyclic dipeptides. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating peptides. oup.comoup.com

In research, HPLC has been instrumental in identifying and quantifying related cyclic dipeptides, such as Cyclo(His-Pro), in various samples, including human brain tissue. nih.gov For instance, the reactivity of Cyclo(His-Pro) derivatives with other molecules has been monitored by observing the residual compound using HPLC with UV detection. mdpi.com UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it suitable for high-throughput screening and quantitative analysis of amino compounds after derivatization. researchgate.net The development of UPLC-MS/MS assays allows for the robust separation and quantification of numerous analytes, including isomers, in short run times. researchgate.net

Table 1: Example HPLC/UPLC Parameters for Cyclic Dipeptide Analysis

Parameter HPLC for Cyclo(His-Pro) derivative analysis mdpi.com UPLC-MS/MS for Amino Acid Analysis researchgate.net
Column Kinetex C18 (25 mm × 2.10 mm, 2.6 µm) AccQ-Tag™ Ultra column (2.1 x 100 mm)
Mobile Phase Aqueous ammonium (B1175870) acetate (B1210297) (10 mM) with 20% acetonitrile Gradient of mobile phases A and B
Flow Rate 300 µL/min 0.7 mL/min
Temperature 40 °C 60 °C

| Detection | UV | Mass Spectrometry (MS) |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. This technique is particularly valuable for studying the non-covalent interactions of molecules, such as dimerization or oligomerization. A column packed with porous beads is used; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. researchgate.net

SEC is a powerful tool for investigating how cyclic dipeptides might influence protein function. For example, research on Cyclo(dehydrohistidyl-l-tryptophyl), a related cyclic dipeptide, utilized SEC to demonstrate that the compound inhibits the dimerization of inducible nitric oxide synthase (iNOS). nih.gov By analyzing cell lysates with SEC, researchers could show that in the presence of the dipeptide, the iNOS protein eluted at a size corresponding to the monomer rather than the active dimer, thus inhibiting its function. nih.gov This type of analysis is crucial for understanding if Cyclo(histidyl-histidyl) can modulate biological processes by affecting the oligomerization state of target proteins. The elution profile in SEC, such as a wide peak with a tail, can indicate transient or reversible dimerization occurring during the chromatography process. researchgate.net

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge. The stationary phase consists of a resin with covalently attached charged functional groups. In cation exchange chromatography, a negatively charged resin binds positively charged molecules, while in anion exchange chromatography, a positively charged resin binds negatively charged molecules. reddit.com

For Cyclo(histidyl-histidyl), the two imidazole (B134444) side chains of the histidine residues are key to its separation by IEC. The imidazole ring has a pKa of approximately 6.0, meaning it can be protonated and carry a positive charge at pH values below 6.0. This allows Cyclo(His-His) to be analyzed using cation exchange chromatography. reddit.com Conversely, at a higher pH, the molecule would be neutral and not bind to the cation exchanger. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the molecule. reddit.com IEC has been successfully applied to the purification of histidine derivatives and the isolation of various cyclic dipeptides from complex mixtures like bacterial culture filtrates. reddit.comnih.gov

Hyphenated Techniques in Structural Elucidation and Quantitative Analysis

Hyphenated techniques, which couple a separation method (like chromatography) with a detection method (like mass spectrometry), provide a powerful combination of separation and identification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for identifying and quantifying cyclic dipeptides in complex biological matrices. The liquid chromatography component separates the compounds, which are then ionized and introduced into the mass spectrometer. The first stage of mass spectrometry (MS) selects the parent ion of interest (e.g., the molecular ion of Cyclo(His-His)), which is then fragmented. The second stage (MS/MS) analyzes the resulting fragment ions, creating a unique "fingerprint" that allows for definitive structural confirmation.

This technique has been used to identify Cyclo(His-Pro) in plant extracts by matching the retention time, the accurate mass-to-charge ratio (m/z), and the fragmentation pattern to an authentic standard. oup.comoup.com Researchers have developed quantitative LC-MS/MS methods to simultaneously analyze dozens of different cyclic dipeptides in food products like tea. researchgate.net The high sensitivity of LC-MS/MS makes it ideal for metabolomics studies, where it has been used to identify Cyclo(His-Pro) as a potential biomarker for certain diseases by detecting its altered levels in patient serum. nih.gov The use of ion mobility-enabled mass spectrometry further enhances selectivity and provides collision cross-section (CCS) measurements, which add another layer of identification for complex peptide analysis. lcms.cz

Table 2: Representative LC-MS/MS Parameters for Cyclic Dipeptide Analysis

Parameter Description Application Example researchgate.netnih.gov
Ionization Source Electrospray Ionization (ESI) Common for ionizing peptides in solution.
Scan Mode Multiple Reaction Monitoring (MRM) Used for quantitative analysis of known compounds by monitoring specific parent-to-fragment ion transitions.
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) QqQ is excellent for quantification, while TOF provides high mass accuracy for identification.

| Data Acquisition | Data-Dependent (DDA) or Data-Independent (DIA) | DDA triggers MS/MS on abundant peaks, while DIA fragments all ions for a comprehensive dataset. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Peptides and amino acids, including Cyclo(histidyl-histidyl), are generally non-volatile due to their polar nature and strong intermolecular hydrogen bonding. Therefore, direct analysis by GC-MS is not feasible.

To make these compounds suitable for GC-MS, a chemical derivatization step is required to convert them into volatile and thermally stable analogs. researchgate.net A common method is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach is oximation followed by silylation to handle carbonyl groups. researchgate.net Once derivatized, the compound can be separated by the gas chromatograph and identified by its mass spectrum. GC-MS has been employed in metabolomic workflows that analyze extracts containing cyclic dipeptides, where the samples are prepared for both LC-MS and GC-MS to achieve broad metabolite coverage. oup.comoup.comnih.gov While less direct than LC-MS, GC-MS of derivatives can provide complementary structural information and is a well-established method for analyzing the amino acid constituents of peptides after hydrolysis.

NMR-MS Coupling for Comprehensive Structural Assignments

The unambiguous structural elucidation of cyclic peptides like cyclo(histidyl-histidyl) necessitates a combination of powerful analytical techniques. nih.govrsc.org The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a synergistic approach, surmounting the individual limitations of each method. researchgate.net While MS provides precise molecular weight information and fragmentation patterns for sequencing, NMR offers detailed insights into the three-dimensional structure and stereochemistry. nih.govrsc.org

The integration of liquid chromatography (LC) with NMR and MS (LC-NMR-MS) is particularly powerful for analyzing complex mixtures. researchgate.netchromatographytoday.com In this setup, the eluent from the LC column can be split, with a portion directed to the MS for identification and the remainder to the NMR for detailed structural analysis. researchgate.net This parallel detection scheme is advantageous because NMR is inherently less sensitive than MS, requiring a larger portion of the sample flow. researchgate.net

For cyclo(histidyl-histidyl), 1D and 2D NMR experiments, such as COSY and NOESY, are employed to assign proton and carbon resonances and to determine the connectivity and spatial proximity of atoms, which is crucial for defining the peptide's conformation. acs.orgipb.pt High-resolution mass spectrometry (HRMS/MS) complements this by confirming the elemental composition and providing fragmentation data that helps to verify the amino acid sequence. nih.gov The combination of these techniques ensures a comprehensive and accurate structural assignment of cyclo(histidyl-histidyl) and its potential isomers or derivatives. researchgate.net

Table 1: Key Methodologies in the Structural Analysis of Cyclo(histidyl-histidyl)
TechniquePrimary Information YieldedRelevance to Cyclo(histidyl-histidyl)
Nuclear Magnetic Resonance (NMR)3D structure, stereochemistry, conformational dynamics. ipb.ptuq.edu.auDefines the ring conformation and the orientation of the histidine side chains. acs.org
Mass Spectrometry (MS)Molecular weight, elemental composition, amino acid sequence. uva.nlConfirms the identity and purity of the synthesized or isolated peptide.
LC-NMR-MSSeparation, identification, and structural elucidation of components in a mixture. researchgate.netchromatographytoday.comEnables the analysis of c(His-His) from complex biological or synthetic samples.

Spectroscopic Techniques for Biophysical Characterization

Beyond static structural determination, understanding the dynamic behavior and interactions of cyclo(histidyl-histidyl) is crucial. A suite of spectroscopic techniques provides invaluable insights into its biophysical properties.

Advanced Fluorescence Spectroscopy for Conformational Dynamics

Fluorescence spectroscopy is a highly sensitive technique for probing the conformational dynamics of biomolecules. jst.go.jpnumberanalytics.comnih.gov While cyclo(histidyl-histidyl) itself is not intrinsically fluorescent, it can be studied by introducing extrinsic fluorescent probes. However, care must be taken as labeling can potentially alter the molecule's properties. fiveable.me

Advanced fluorescence methods, such as single-molecule fluorescence spectroscopy and Förster Resonance Energy Transfer (FRET), offer powerful tools to study dynamic processes like folding and conformational changes. researchgate.netista.ac.at Techniques like Fluorescence Correlation Spectroscopy (FCS) can measure diffusion coefficients and local concentrations, providing insights into how c(His-His) interacts with its environment. frontiersin.org The photon counting histogram (PCH) method, an extension of FCS, can distinguish different conformational states of a molecule based on the brightness of an attached fluorophore. pnas.orgnih.govpnas.org These methods are particularly useful for studying how the conformation of c(His-His) might change upon binding to a target or in response to environmental shifts. annualreviews.orgmdpi.comacs.org

Table 2: Advanced Fluorescence Techniques for Studying Conformational Dynamics
TechniquePrincipleApplication to Cyclo(histidyl-histidyl) Research
Single-Molecule FRET (smFRET)Measures distance-dependent energy transfer between two fluorophores to monitor conformational changes in individual molecules. researchgate.netista.ac.atCould be used to study the dynamics of c(His-His) ring puckering or side-chain orientations in real-time.
Fluorescence Correlation Spectroscopy (FCS)Analyzes fluorescence fluctuations in a small observation volume to determine molecular concentration and diffusion times. frontiersin.orgCan quantify the binding of fluorescently labeled c(His-His) to larger macromolecules or lipid membranes.
Photon Counting Histogram (PCH)Analyzes the distribution of photon counts to determine the brightness and concentration of fluorescent species, allowing differentiation of conformational states. pnas.orgnih.govpnas.orgCould distinguish between different binding modes or oligomeric states of a c(His-His)-receptor complex.

X-ray Absorption Spectroscopy for Metal Center Characterization

The imidazole side chains of the two histidine residues in cyclo(histidyl-histidyl) make it an excellent ligand for metal ions. X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for characterizing the local geometric and electronic structure of metal-binding sites in molecules. nih.govnumberanalytics.comuiowa.edu XAS is particularly valuable for studying "spectroscopically quiet" metal ions like Zn(II) and Cu(I). pnas.orgresearchgate.net

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). numberanalytics.com The XANES region provides information about the oxidation state and coordination geometry of the metal ion. numberanalytics.comresearchgate.net For instance, XANES can differentiate between Cu(II) and Cu(III) oxidation states in peptide complexes. researchgate.net The EXAFS region provides information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing metal atom. pnas.org This allows for a detailed reconstruction of the metal coordination sphere, revealing which atoms of the c(His-His) molecule are directly involved in binding the metal ion. pnas.orgresearchgate.net

Table 3: X-ray Absorption Spectroscopy in the Study of Metal-Cyclo(histidyl-histidyl) Complexes
XAS RegionInformation ProvidedExample Application
XANESOxidation state and coordination geometry of the metal ion. numberanalytics.comresearchgate.netDetermining if a copper ion bound to c(His-His) is in the Cu(II) or Cu(III) state. researchgate.netacs.org
EXAFSNumber, type, and distance of neighboring atoms to the metal center. pnas.orgIdentifying the specific nitrogen atoms from the imidazole rings and amide backbone that are coordinating to a zinc ion.

Atomic Force Microscopy (AFM) for Surface Interactions in Model Systems

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can visualize molecules and their assemblies on a substrate at the nanoscale. prnewswire.co.ukisct.ac.jp It is a powerful tool for investigating how molecules like cyclo(histidyl-histidyl) organize and interact on model surfaces, which can mimic biological membranes or other interfaces. researchgate.netnih.govtandfonline.com

In the context of c(His-His), AFM can be used to study its self-assembly into nanostructures on surfaces like graphite. prnewswire.co.ukisct.ac.jp Researchers have used frequency-modulated AFM to observe how dipeptides containing histidine can form ordered, two-dimensional crystalline lattices. prnewswire.co.ukisct.ac.jp Furthermore, AFM can visualize the subsequent binding of other molecules, such as hemin, to these peptide nanostructures, providing insights into their potential as platforms for catalysis or biosensing. prnewswire.co.ukisct.ac.jpasiaresearchnews.com The technique allows for the direct measurement of topographical features, such as the height and arrangement of molecular assemblies, offering a visual understanding of surface-mediated interactions. researchgate.netmdpi.com

Table 4: Applications of Atomic Force Microscopy in Cyclo(histidyl-histidyl) Research
AFM ApplicationKey Findings/InsightsRelevance to c(His-His)
Imaging Self-AssemblyCan reveal how dipeptides form ordered nanostructures and 2D crystals on surfaces. prnewswire.co.ukisct.ac.jpProvides a direct view of how c(His-His) molecules might organize themselves on a surface, which is relevant for material science and bionanotechnology applications.
Studying Surface BindingAllows visualization of how other molecules (e.g., hemin) bind to the self-assembled peptide structures. prnewswire.co.ukisct.ac.jpasiaresearchnews.comHelps to understand the role of c(His-His) as a scaffolding molecule for creating functional surfaces.
Characterizing NanostructuresProvides topographical data, including the dimensions and morphology of assembled structures. researchgate.netmdpi.comresearchgate.netQuantifies the physical properties of c(His-His) assemblies, which can be correlated with their functional properties.

Theoretical Frameworks and Computational Chemical Biology

Force Field Development and Validation for Cyclo(histidyl-histidyl)

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules like cHH. The accuracy of these simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.

The development of accurate force fields for cyclic peptides, including diketopiperazines like cHH, is an ongoing area of research. nih.gov Standard force fields such as AMBER, CHARMM, and OPLS-AA are often used as a starting point. acs.orgmdpi.com However, these general force fields may require refinement and validation to accurately model the specific structural and dynamic properties of cyclic dipeptides. For instance, studies on other cyclic peptides have shown that different force fields can yield varied conformational preferences. nih.gov

Validation of a force field for cHH would involve comparing simulation results with experimental data. nih.gov This can include comparing simulated structural parameters with those obtained from X-ray crystallography or NMR spectroscopy. nih.gov Additionally, thermodynamic properties derived from simulations can be compared with experimental measurements. The process often involves iterative refinement of the force field parameters, such as atomic charges and torsional potentials, to improve the agreement between simulation and experiment. acs.org For histidine residues in particular, modifications to backbone charges and van der Waals parameters have been shown to improve the accuracy of pKa predictions, a critical aspect for understanding its behavior in different environments. mpg.de

Table 1: Commonly Used Force Fields in Molecular Dynamics Simulations
Force Field FamilyKey FeaturesRelevant Applications
AMBER Well-established for proteins and nucleic acids. Continuously updated with improved parameters. acs.orgmdpi.comProtein folding, ligand binding, nucleic acid dynamics.
CHARMM Widely used for a broad range of biomolecules. Includes a general force field (CGenFF) for drug-like molecules. acs.orgnih.govProtein-ligand interactions, membrane simulations, drug design.
OPLS-AA Optimized for liquid simulations, providing good descriptions of condensed-phase properties. acs.orgSolvation studies, prediction of thermodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Diketopiperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgresearchgate.net For diketopiperazines, QSAR studies can help in understanding how modifications to the core structure influence their biological effects, thereby guiding the design of more potent and selective analogs. researchgate.net

A typical QSAR study involves several steps:

Data Set Preparation: A series of diketopiperazine analogs with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and lipophilic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. longdom.orgnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation and by predicting the activity of a separate test set of compounds. acs.org

QSAR studies on various diketopiperazine derivatives have been conducted to explore their potential as, for example, inhibitors of specific enzymes or receptor ligands. ccspublishing.org.cnresearchgate.net These studies help in identifying the key structural features that are crucial for a particular biological activity. For instance, a QSAR model might reveal that the size and electronegativity of the substituents on the diketopiperazine ring are critical for its inhibitory potency. nih.gov

Table 2: Key Parameters in QSAR Studies
Parameter TypeDescriptionExample Descriptors
Steric Describes the size and shape of the molecule or its substituents.Taft's steric parameter (Es), Molar refractivity (MR)
Electronic Quantifies the electronic properties of the molecule, such as its ability to donate or accept electrons.Hammett constant (σ), Dipole moment
Lipophilic Measures the hydrophobicity of the molecule, which influences its ability to cross cell membranes.Partition coefficient (logP), Distribution coefficient (logD)

Rational Design Principles for Modified Cyclo(histidyl-histidyl) Structures

Rational design aims to create new molecules with desired properties based on a detailed understanding of their structure and function. For cHH, rational design principles can be applied to develop modified structures with enhanced biological activity, improved stability, or better pharmacokinetic profiles. nih.gov This process often integrates computational methods with synthetic chemistry.

Key strategies in the rational design of modified cHH structures include:

Conformational Constraint: Introducing cyclic constraints or specific functional groups can lock the molecule into a bioactive conformation, potentially increasing its affinity for a biological target. nih.gov

Isosteric Replacement: Replacing parts of the cHH molecule with other chemical groups that have similar size, shape, and electronic properties (isosteres) can be used to fine-tune its activity and properties.

Side-Chain Modification: Altering the histidine side chains can modulate the molecule's interaction with its target. For example, introducing substituents on the imidazole (B134444) ring can affect its pKa and hydrogen bonding capacity. researchgate.netmdpi.com

Scaffold Hopping: Replacing the diketopiperazine core with a different chemical scaffold while retaining the key pharmacophoric features (the spatial arrangement of groups responsible for biological activity) can lead to novel compounds with different properties.

Computational tools such as molecular docking and molecular dynamics simulations are instrumental in the rational design process. They allow for the in silico evaluation of designed molecules before their synthesis, saving time and resources. researchgate.net

In Silico Docking Studies with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as cHH) when bound to a second molecule (a receptor or target), which is typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. uinsgd.ac.id

In the absence of a definitively identified biological target for cHH, in silico docking studies can be performed with hypothetical targets. The selection of these targets can be based on the known biological activities of cHH or structurally similar compounds. For example, if cHH is found to have neuroprotective effects, potential targets could include enzymes or receptors involved in neuroinflammatory pathways. sigmaaldrich.com

A typical docking study involves the following steps:

Preparation of the Ligand and Receptor: Three-dimensional structures of cHH and the hypothetical target protein are prepared. This may involve generating a 3D model of cHH and obtaining the crystal structure of the target from a database like the Protein Data Bank (PDB). nih.gov

Docking Simulation: A docking algorithm is used to explore the possible binding modes of cHH within the active site or a potential allosteric site of the target protein. The algorithm scores the different binding poses based on a scoring function that estimates the binding affinity. uinsgd.ac.id

Analysis of Docking Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between cHH and the target. researchgate.net These interactions can provide insights into the potential mechanism of action and guide the design of modified compounds with improved binding affinity. mdpi.com

For instance, docking studies of cHH with the main protease of SARS-CoV-2 have been conducted to explore its potential as an antiviral agent. researchgate.net These studies identified potential binding interactions and provided a starting point for further investigation.

Table 3: Hypothetical Targets for In Silico Docking of Cyclo(histidyl-histidyl)
Target ClassRationale for SelectionPotential Therapeutic Area
Proteases Many diketopiperazines exhibit enzyme inhibitory activity. nih.govAntiviral, Antibacterial
G-Protein Coupled Receptors (GPCRs) GPCRs are common drug targets, and some diketopiperazines have shown activity at these receptors. acs.orgNeurology, Endocrinology
Kinases Kinases are key regulators of cellular processes and are implicated in many diseases.Oncology, Inflammation
Chitinases Some cyclic peptides containing histidine have shown inhibitory activity against chitinases. jst.go.jpAntifungal, Antiparasitic

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Functions and Mechanisms (In Vitro)

Future in vitro studies are crucial to unravel the full spectrum of biological activities of Cyclo(histidylhistidyl). While related histidine-containing dipeptides like cyclo(His-Pro) have shown antioxidant and anti-inflammatory properties by modulating signaling pathways such as Nrf2 and NF-κB, the specific mechanisms of Cyclo(histidylhistidyl) are yet to be determined. nih.govoup.commedchemexpress.comresearchgate.net Research should focus on its potential as a modulator of cellular processes. For instance, studies on other cyclic dipeptides like cyclo(His-Ala) have demonstrated inhibitory effects on cancer cell lines such as HT-29 and HeLa, suggesting that Cyclo(histidylhistidyl) should be investigated for similar cytotoxic or anti-proliferative properties. nih.gov

A key area of investigation is its potential as an enzyme inhibitor. The two imidazole (B134444) rings could act as key binding motifs or catalytic residues. For example, cyclo(His-Pro) has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPC1). oup.comoup.com It is plausible that Cyclo(histidylhistidyl) could target a different range of enzymes, and high-throughput screening against various enzyme classes would be a valuable starting point.

Furthermore, the ability of the imidazole side chains to coordinate with metal ions suggests a potential role in modulating metalloenzyme activity or influencing metal-dependent signaling pathways. nih.gov The antioxidant potential also warrants deeper investigation. While histidine itself is known to have antioxidant properties, the constrained cyclic structure of Cyclo(histidylhistidyl) may confer unique radical-scavenging or metal-chelating capabilities that differ from its linear counterpart or other histidine-containing peptides. researchgate.net

In vitro studies could explore:

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly metalloproteases and kinases.

Cell-Based Signaling Assays: Investigating effects on pathways like NF-κB, Nrf2, and MAPK cascades in various cell lines (e.g., immune cells, neuronal cells, cancer cells).

Antioxidant Capacity Assays: Evaluating its ability to scavenge different types of free radicals and chelate pro-oxidant metal ions.

Antimicrobial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi, as seen with compounds like cyclo(His-Ala) and cyclo(His-Gly) which showed activity against Candida albicans. nih.gov

Research AreaPotential In Vitro ModelKey Endpoint MeasurementRelated Findings in Analogues
Anticancer Activity Human cancer cell lines (e.g., HT-29, MCF-7, HeLa)Cell viability (MTT assay), apoptosis (caspase activity)Cyclo(His-Ala) inhibits growth of various cancer cell lines. nih.gov
Anti-inflammatory Effects Macrophage cell lines (e.g., RAW 264.7) stimulated with LPSNF-κB nuclear translocation, cytokine production (e.g., TNF-α)Cyclo(His-Pro) inhibits NF-κB activation. nih.govmedchemexpress.com
Neuroprotection Neuronal cell lines (e.g., SH-SY5Y) under oxidative stressReactive Oxygen Species (ROS) levels, cell viabilityCyclo(His-Pro) isomers show neuroprotective effects. mdpi.com
Enzyme Modulation Purified enzymes (e.g., GAPC1, metalloproteases)IC50 values, binding affinity (MST)Cyclo(His-Pro) inhibits GAPC1. oup.comoup.com
Antimicrobial Activity Bacterial and fungal cultures (e.g., C. albicans)Minimum Inhibitory Concentration (MIC)Cyclo(His-Ala) and Cyclo(His-Gly) inhibit C. albicans growth. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of Cyclo(histidylhistidyl) and its analogues is a promising area for chemical innovation. While traditional methods for creating diketopiperazines exist, future research should focus on developing more advanced and efficient strategies to generate a diverse library of complex analogues. researchgate.net This will be essential for structure-activity relationship (SAR) studies.

Advanced synthetic strategies could include:

Enzymatic Synthesis: Cyclodipeptide synthases (CDPSs) offer a green and highly specific route to DKP synthesis. nature.comacs.org While CDPSs that produce cyclo(His-Phe) and cyclo(His-Pro) have been identified, engineering these or discovering new enzymes that can accept two histidine residues would be a significant breakthrough. chemrxiv.org This approach could also be used to incorporate non-canonical amino acids, expanding the chemical diversity of the resulting analogues. nature.com

Solid-Phase Synthesis: Refining solid-phase protocols can accelerate the creation of DKP libraries. researchgate.net Developing novel linkers and cleavage strategies tailored for the dual imidazole functionality of Cyclo(histidylhistidyl) would improve yields and purity. This method is particularly amenable to creating analogues with diverse substitutions on the imidazole rings or the DKP backbone.

Late-Stage Functionalization: A powerful approach involves modifying the Cyclo(histidylhistidyl) scaffold after its formation. This allows for the introduction of various functional groups, such as halogens, alkyl chains, or fluorescent tags, onto the imidazole rings. Techniques like C-H activation could be explored for direct and regioselective modification of the core structure. researchgate.net

Convergent Synthesis: For more complex dimeric or multimeric structures based on the Cyclo(histidylhistidyl) unit, convergent strategies where modified monomers are synthesized separately and then coupled together would be highly effective. mit.edunih.gov

Synthetic StrategyAdvantagesChallenges for Cyclo(histidylhistidyl)Future Direction
Enzymatic (CDPS) High stereoselectivity, environmentally friendly.Identification/engineering of a specific cyclo(His-His) synthase.Genome mining for new CDPSs; protein engineering of known His-accepting CDPSs. chemrxiv.org
Solid-Phase Synthesis High throughput, suitable for library generation.Protecting the two reactive imidazole side chains; potential for side reactions.Development of orthogonal protection schemes and specialized linkers. researchgate.net
Late-Stage Functionalization Rapid access to diverse analogues from a common intermediate.Controlling regioselectivity on the two identical imidazole rings.Exploring regioselective C-H activation or directed functionalization methods. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, often improved yields.Optimization of conditions for polar, histidine-based substrates.Systematic screening of solvents and catalysts for microwave-assisted cyclization. mdpi.com

Integration of Multimodal Analytical Platforms for Holistic Characterization

A comprehensive understanding of Cyclo(histidylhistidyl) requires a holistic characterization approach that integrates multiple analytical techniques. Its structural rigidity, coupled with the potential for different side-chain conformations and protonation states of the imidazole rings, presents a complex analytical challenge. nih.gov Future research should move beyond basic characterization and employ a suite of methods to probe its structure, dynamics, and interactions.

Key analytical platforms to be integrated include:

Advanced NMR Spectroscopy: Multi-dimensional NMR (COSY, HSQC, HMBC) in various solvents will be essential to fully assign its proton and carbon signals and determine its solution-state conformation. Nuclear Overhauser Effect (NOE) studies can reveal the spatial proximity of protons, helping to define the folding of the side chains relative to the DKP ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming molecular weight and elemental composition. jst.go.jp Tandem MS (MS/MS) will be invaluable for structural elucidation of novel synthetic analogues by providing characteristic fragmentation patterns.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation, including the planarity of the DKP ring and the precise bond angles and lengths. This data is crucial for validating computational models.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics simulations can predict stable conformations, vibrational spectra (IR and Raman), and electronic properties. scielo.br These theoretical models, when validated against experimental data from NMR and X-ray crystallography, provide a deeper understanding of the molecule's dynamic behavior in different environments.

Multimodal Prediction Models: Emerging deep learning and AI-based multimodal models, which integrate 1D sequence/descriptor data with 2D structural information, could be trained to predict properties like membrane permeability or biological activity for novel Cyclo(histidylhistidyl) analogues, accelerating the design and screening process. oup.comacs.orgnih.govbiorxiv.orgresearchgate.net

Exploration of Cyclo(histidylhistidyl) as a Scaffold for Rational Molecular Design in Chemical Biology

The rigid 2,5-diketopiperazine core is considered a "privileged scaffold" in medicinal chemistry because it can present appended pharmacophores in well-defined spatial orientations. mdpi.comnih.govresearchgate.net The Cyclo(histidylhistidyl) structure, with its two symmetrically displayed and highly functionalizable imidazole side chains, is an exceptional yet underexplored scaffold for rational molecular design.

Future research should exploit this scaffold for applications such as:

Developing Bidentate Ligands: The two imidazole nitrogens are excellent metal coordination sites. nih.govacs.org The scaffold can be used to design highly specific chelating agents for metal ions relevant in disease (e.g., copper, zinc) or for developing metal-based catalysts. The rigid backbone pre-organizes the imidazole groups, potentially leading to high affinity and selectivity. A chiral C2-symmetric ligand based on a tritylated Cyclo(histidylhistidyl) has already been used to catalyze asymmetric Diels-Alder reactions. researchgate.net

Creating Probes and Imaging Agents: By attaching fluorescent dyes or other reporter groups to one or both imidazole rings, Cyclo(histidylhistidyl) can be converted into a chemical probe. These probes could be used to study biological processes, track the molecule's uptake into cells, or as diagnostic imaging agents if radiolabeled.

Designing PPI Inhibitors: The scaffold can be used to mimic key residues (e.g., a di-histidine motif) at the interface of a protein-protein interaction (PPI). The rigid DKP ring can correctly position the imidazole side chains to disrupt the PPI, offering a therapeutic strategy for various diseases.

Building Blocks for Supramolecular Structures: The ability to functionalize both side chains allows for the creation of "molecular bricks" that can be used in the programmed self-assembly of more complex architectures.

Role in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a fertile ground for future Cyclo(histidylhistidyl) research. The two imidazole rings and the two amide groups of the DKP ring provide multiple sites for non-covalent interactions, including hydrogen bonding and π-π stacking.

Key unexplored avenues include:

Metal-Organic Frameworks (MOFs): The ability of Cyclo(histidylhistidyl) to act as a bidentate ligand for metal ions makes it an excellent candidate for constructing novel MOFs. acs.org These materials could have applications in gas storage, separation, or heterogeneous catalysis. The chirality of the L-histidine precursors would also impart chirality to the resulting frameworks.

Self-Assembled Nanostructures: While cyclic peptides with alternating D- and L-amino acids are known to form nanotubes, the self-assembly of cis-dipeptides like Cyclo(L-histidyl-L-histidyl) is less predictable. rsc.org Research should explore the conditions (e.g., pH, solvent, concentration) under which it might form ordered structures like nanofibers, vesicles, or hydrogels. The pH-responsive nature of the imidazole rings (pKa ≈ 6) could be exploited to trigger assembly or disassembly in response to environmental changes.

Host-Guest Chemistry: The folded conformations of Cyclo(histidylhistidyl) might create a molecular cleft capable of binding small guest molecules. This could be explored for applications in molecular sensing or sequestration.

Chiral Recognition: The chiral environment created by the Cyclo(histidylhistidyl) molecule, especially when complexed with a metal ion, could be used for the stereoselective recognition of other chiral molecules. psu.edu This has potential applications in enantioselective separations and sensing.

Q & A

Q. What resource limitations commonly impede Cyclo(histidylhistidyl) research, and how can they be mitigated?

  • Solutions : Prioritize high-throughput screening to optimize experimental conditions early. Collaborate with synthetic chemistry labs for scalable synthesis. Grant proposals should justify costs for advanced instrumentation (e.g., cryo-EM for structural studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.